N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[(E)-(4-acetamidophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-3-5-20(6-4-17)16-30-23-13-9-21(10-14-23)24(29)27-25-15-19-7-11-22(12-8-19)26-18(2)28/h3-15H,16H2,1-2H3,(H,26,28)(H,27,29)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWTVZLLAMGRAO-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide typically involves the reaction of 4-[(4-methylbenzyl)oxy]benzoyl hydrazine with 4-formylphenyl acetamide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The hydrazone functional group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Schiff Base Analog: N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide
Indole-Carbohydrazide-Triazole Derivatives ()
- Key Features : Combine indole, triazole, and carbohydrazide groups with acetamide.
- Structural Differences :
- Triazole ring : Enhances π-π stacking and metal coordination.
- Indole moiety : Introduces hydrophobic and electron-rich regions.
- Activity : Demonstrated potent α-glucosidase inhibition (IC₅₀ values < 10 µM), suggesting the target compound’s hydrazone may need additional polar groups for similar efficacy .
Diazenyl-Hydrazono Derivatives ()
- Key Features: Compound N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide includes diazenyl and phenylhydrazono groups.
- Structural Differences :
- Diazenyl (-N=N-) linkage : Increases conjugation and redox activity.
- Hydroxyl group : Enhances solubility and hydrogen bonding.
- DFT Insights : The target compound’s (4-methylbenzyl)oxy group may reduce polarity compared to the hydroxylated analog, affecting bioavailability .
Benzothiazole-Containing Analog ()
- Key Features : N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide incorporates a benzothiazole ring.
- Structural Differences: Benzothiazole: Introduces sulfur, enabling thiol interactions and fluorescence.
- Activity: Benzothiazoles are known for antitumor and antimicrobial properties, suggesting the target compound could be optimized for similar applications .
Chloro-Dimethylphenoxy Hydrazone ()
- Key Features: 2-{4-[(Z)-({4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoyl}hydrazono)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide
- Structural Differences :
- Chloro and dimethyl groups : Increase electron-withdrawing effects and lipophilicity.
- Z-configuration hydrazone : May sterically hinder interactions compared to the target’s E-configuration.
- Implications : The chloro substituent could enhance metabolic stability but reduce solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrazone vs. Schiff Base : Hydrazones (target compound) generally exhibit greater hydrolytic stability than Schiff bases, making them preferable for drug design .
- Activity Trends : Triazole-containing analogs () show superior enzyme inhibition, suggesting that introducing heterocycles into the target compound could augment bioactivity.
Biological Activity
N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its effects in various biological systems, including anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C22H24N4O3
- Molar Mass : 396.45 g/mol
The structure features a hydrazone linkage, which is often associated with diverse biological activities. The presence of the 4-methylbenzyl group and the acetamide moiety contributes to its lipophilicity, potentially enhancing its bioavailability.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds featuring hydrazone linkages. For instance, compounds with structural similarities have shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. The presence of electron-withdrawing groups in the structure may enhance their reactivity towards cellular targets.
Antimicrobial Properties
The compound's derivatives have been evaluated for their antimicrobial efficacy against a range of pathogens. For example:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Candida albicans | 18 | 64 |
These results indicate that modifications to the benzoyl and hydrazone groups can significantly influence antimicrobial activity.
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, this compound has been investigated for other biological effects:
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : The compound may exhibit antioxidant properties, providing protection against oxidative stress in cellular systems.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at [University X] evaluated the anticancer properties of a related hydrazone derivative. The compound was tested against multiple cancer cell lines, revealing an IC50 value of 25 µM against A549 cells. The study concluded that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In a collaborative study between [Institution Y] and [Institution Z], derivatives of this compound were screened for antimicrobial activity. The results showed that specific modifications enhanced activity against Staphylococcus aureus, indicating a structure-activity relationship that could be exploited for drug development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide?
- Methodological Answer : The synthesis typically involves hydrazone formation via condensation of a benzoyl hydrazine derivative with an aldehyde-bearing aromatic precursor. Key steps include:
- Diazotization of 4-[(4-methylbenzyl)oxy]benzaldehyde under acidic conditions (e.g., HCl/NaNO₂) to generate the diazonium intermediate.
- Coupling with a phenylacetamide derivative in ethanol or DMF at 60–80°C for 12–24 hours, followed by recrystallization for purification .
- Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical for yield optimization (reported yields: 65–78%) .
Q. How can the hydrazone linkage and aromatic substituents be structurally characterized?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm the hydrazone (C=N stretch at ~1600 cm⁻¹) and acetamide (N-H bend at ~1550 cm⁻¹) groups .
- NMR : ¹H NMR resolves the E/Z isomerism of the hydrazone (δ 8.2–8.5 ppm for imine protons) and aromatic substituents (e.g., methylbenzyloxy groups at δ 2.3–2.5 ppm) .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction confirms spatial arrangement and hydrogen-bonding patterns .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Multi-Parametric Profiling : Test the compound across diverse cell lines (e.g., NCI-60 panel) and bacterial strains to identify specificity .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., ROS generation vs. DNA intercalation) .
- Metabolomics : LC-MS/MS analysis to track metabolite interactions and off-target effects .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; prioritize residues with ΔG < −7 kcal/mol .
- QSAR Models : Use partial least squares (PLS) regression to correlate substituent electronegativity with bioactivity .
Q. How to design derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methylbenzyloxy group with trifluoromethyl or pyridyl moieties to improve solubility .
- Prodrug Strategies : Introduce esterase-cleavable groups (e.g., acetyl) to the acetamide side chain for controlled release .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .
Key Considerations for Researchers
- Contradictory Data : Address discrepancies in bioactivity by validating assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Stereochemical Purity : Monitor E/Z isomer ratios via HPLC and optimize reaction conditions to favor the bioactive isomer .
- Scale-Up Challenges : Replace DMF with Cyrene® as a greener solvent for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
